N-isopropyl-tetrafluorophthalimide
Description
Properties
CAS No. |
116508-55-5 |
|---|---|
Molecular Formula |
C11H7F4NO2 |
Molecular Weight |
261.17 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-2-propan-2-ylisoindole-1,3-dione |
InChI |
InChI=1S/C11H7F4NO2/c1-3(2)16-10(17)4-5(11(16)18)7(13)9(15)8(14)6(4)12/h3H,1-2H3 |
InChI Key |
HRECWOSIKPDLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-isopropyl-tetrafluorophthalimide with structurally related phthalimide derivatives, based on inferred properties and data from analogous compounds in the literature:
Key Findings:
Substituent Effects: Fluorine vs. Chlorine: Tetrafluoro substitution (as in this compound) likely increases thermal stability and chemical inertness compared to chlorinated analogs like 3-chloro-N-phenyl-phthalimide. Fluorine’s strong electron-withdrawing effect may also reduce reactivity in nucleophilic substitution reactions . N-Substituents: The isopropyl group in this compound may enhance solubility in non-polar solvents compared to smaller substituents (e.g., methyl or phenyl groups).
Synthetic Utility: Compounds like 3-chloro-N-phenyl-phthalimide are critical monomers for polyimides due to their ability to form stable anhydrides . This compound could serve a similar role in fluorinated polyimides, which are prized for their dielectric properties and resistance to harsh environments.
Stability and Reactivity :
- The tetrafluoro substitution pattern may reduce susceptibility to hydrolysis compared to chlorinated derivatives, as C-F bonds are less reactive than C-Cl bonds. This property is advantageous in applications requiring long-term durability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-isopropyl-tetrafluorophthalimide, and what experimental parameters are critical for reproducibility?
- Category : Basic (Synthesis Methodology)
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving tetrafluorophthalic anhydride and isopropylamine. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
- Catalyst use : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., triethylamine) may accelerate reaction rates.
- Purification : Column chromatography or recrystallization is recommended for isolating high-purity products.
- Documentation : Follow NIH guidelines for reporting reaction conditions (e.g., molar ratios, reaction time) to ensure reproducibility .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Category : Basic (Characterization)
- Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹⁹F NMR (δ -110 to -150 ppm) and ¹H NMR (isopropyl protons at δ 1.2–1.5 ppm) confirm structural integrity.
- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation.
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% desired).
- Reporting : Include instrument models, solvent systems, and calibration standards per journal guidelines .
Q. What role does this compound serve in organic synthesis, particularly in heterocyclic or peptide chemistry?
- Category : Basic (Applications)
- Answer : The compound acts as:
- A fluorinated building block : Introduces tetrafluorophthalimide groups into target molecules for enhanced stability.
- A protecting group : Shields amines during multi-step syntheses (e.g., peptide coupling), with deprotection via hydrazine or LiAlH₄.
- Electrophilic agent : Participates in cycloadditions or nucleophilic aromatic substitutions.
- Documentation : Reference analogous phthalimide derivatives (e.g., thioacyl-N-phthalimides) for mechanistic insights .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in this compound synthesis?
- Category : Advanced (Experimental Optimization)
- Answer : Systematic optimization steps include:
- Variable screening : Use a Design of Experiments (DoE) approach to test temperature, solvent, and catalyst combinations.
- Side-product analysis : Employ LC-MS or GC-MS to identify byproducts (e.g., unreacted anhydride or hydrolyzed intermediates).
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps.
- Statistical validation : Apply ANOVA to determine significant factors affecting yield .
Q. What computational methods are suitable for studying the electronic effects of the tetrafluorophthalimide moiety?
- Category : Advanced (Computational Chemistry)
- Answer :
- DFT calculations : Use Gaussian or ORCA to model electron-withdrawing effects of fluorine atoms on reaction intermediates.
- Molecular docking : Investigate interactions with biological targets (e.g., enzymes) if applicable.
- Solvent modeling : Apply COSMO-RS to predict solubility and reactivity in different media.
- Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .
Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Category : Advanced (Stability Studies)
- Answer :
- Controlled degradation : Expose the compound to buffers (pH 2–12) at 25°C and 40°C for 1–4 weeks.
- Analytical endpoints : Quantify degradation via HPLC area-percent analysis and identify breakdown products with LC-MS.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions.
- Reporting : Adhere to NIH guidelines for documenting experimental replicates and statistical confidence intervals .
Q. What strategies are recommended for resolving contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?
- Category : Advanced (Data Contradiction Analysis)
- Answer :
- Re-examine sample purity : Contaminants (e.g., solvent residues) may skew NMR results.
- Crystallographic refinement : Check for disorder in X-ray structures using software like SHELXL.
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility.
- Collaborative validation : Compare data with independent labs or databases (e.g., Cambridge Structural Database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
